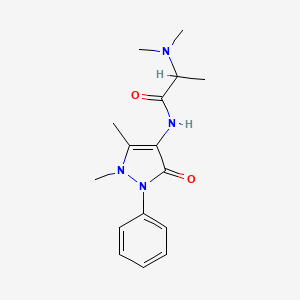
Aminopropylon
Übersicht
Beschreibung
Aminopropylon ist eine chemische Verbindung mit der Summenformel C16H22N4O2. Es ist bekannt für seine Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. Die Verbindung ist durch ihre Aminopropyl-Funktionelle Gruppe gekennzeichnet, die eine entscheidende Rolle für ihre Reaktivität und Anwendungen spielt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion zwischen Ammoniak und Acrylnitril, katalysiert durch ein Molekularsieb in einem Festbettreaktor. Diese Reaktion erzeugt N-(2-Cyanoethyl)-3-Aminopropionitril, das dann einer katalytischen Hydrierung unterzogen wird, um this compound zu ergeben . Die Gesamtausbeute dieser zweistufigen Reaktion kann 80 % übersteigen.
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von this compound häufig die Verwendung von Festbettröhrenreaktoren. Die Reaktion zwischen verflüssigtem Ammoniak und Acrylnitril wird durch Cobalt oder Nickel auf einem Aluminiumoxidträger katalysiert. Die Reaktion wird bei Temperaturen zwischen 110-120 °C und Drücken um 25 MPa durchgeführt, was zu hohen Ausbeuten und Selektivitäten führt .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen seine funktionellen Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind Wasserstoff für Reduktionsreaktionen und Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach den gewünschten Produkten und den verwendeten Reagenzien.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus Reaktionen mit this compound gebildeten Produkte hängen von der Art der Reaktion ab. So können Oxidationsprodukte Oxide ergeben, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminopropylone can be synthesized through several methods. One common approach involves the reaction between ammonia and acrylonitrile, catalyzed by a molecular sieve in a fixed bed reactor. This reaction produces N-(2-cyanoethyl)-3-aminopropionitrile, which is then subjected to catalytic hydrogenation to yield aminopropylone . The overall yield of this two-step reaction can exceed 80%.
Industrial Production Methods
In industrial settings, the production of aminopropylone often involves the use of fixed-bed tube reactors. The reaction between liquefied ammonia and acrylonitrile is catalyzed by cobalt or nickel on an alumina support. The reaction is carried out at temperatures between 110-120°C and pressures around 25 MPa, resulting in high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Aminopropylone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert aminopropylone into its reduced forms.
Substitution: Aminopropylone can participate in substitution reactions, where its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with aminopropylone include hydrogen for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary depending on the desired products and the specific reagents used.
Major Products Formed
The major products formed from reactions involving aminopropylone depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Aminopropylon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: this compound wird in der Untersuchung von Zellprozessen und -interaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen innerhalb von Zellen. Die Aminopropyl-Funktionelle Gruppe ermöglicht es der Verbindung, an bestimmte Rezeptoren und Enzyme zu binden und deren Aktivität zu modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Veränderungen in der zellulären Signaltransduktion und dem Stoffwechsel .
Wirkmechanismus
The mechanism of action of aminopropylone involves its interaction with molecular targets and pathways within cells. The aminopropyl functional group allows the compound to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Aminopropylon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- Aminopropyron
- This compound
- Aminopropylonhydrochlorid
- This compound HCl
Diese Verbindungen teilen ähnliche Strukturen, können sich jedoch in ihrer Reaktivität, Stabilität und Anwendung unterscheiden. This compound ist aufgrund seiner spezifischen funktionellen Gruppe und den daraus resultierenden chemischen Eigenschaften einzigartig .
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11-14(17-15(21)12(2)18(3)4)16(22)20(19(11)5)13-9-7-6-8-10-13/h6-10,12H,1-5H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNCVOXEVRELFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874826 | |
| Record name | Aminopropylon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3690-04-8 | |
| Record name | N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3690-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminopropylon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopropylon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOPROPYLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB5F72V65T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


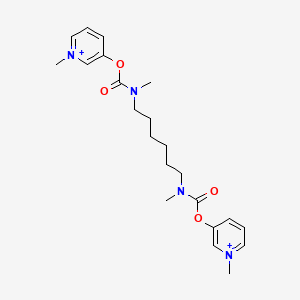
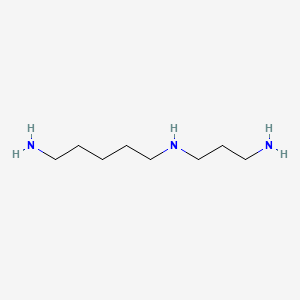
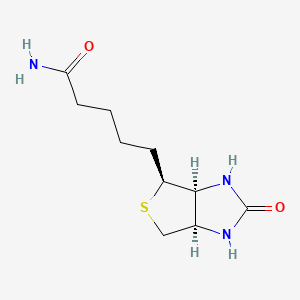

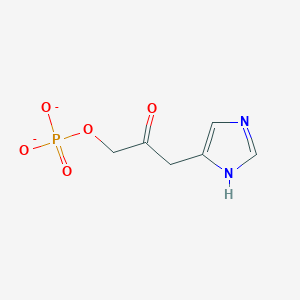
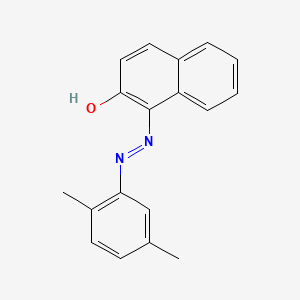
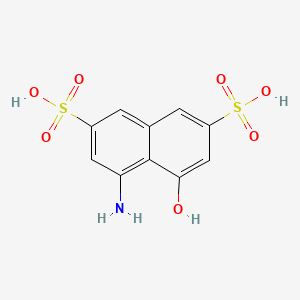
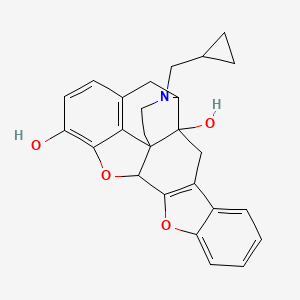


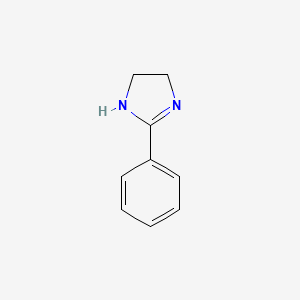

![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)

